Product packaging for Isotic(Cat. No.:CAS No. 5262-40-8)

Isotic

Cat. No.: B10782791
CAS No.: 5262-40-8
M. Wt: 489.0 g/mol
InChI Key: AQSYHEKLGWEVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isotic, with the systematic IUPAC name 4',4''-Bis(imidazolin-2-yl)isophthalanilide, is a chemical compound for scientific research and development purposes. The molecular formula for this compound is C26H24N6O2 . As a specialized research chemical, its specific mechanism of action, detailed applications, and full research value are proprietary and subject to ongoing investigation. Researchers are encouraged to contact our technical support team for further details and available data regarding its potential uses. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25ClN6O2 B10782791 Isotic CAS No. 5262-40-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5262-40-8

Molecular Formula

C26H25ClN6O2

Molecular Weight

489.0 g/mol

IUPAC Name

1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide;hydrochloride

InChI

InChI=1S/C26H24N6O2.ClH/c33-25(31-21-8-4-17(5-9-21)23-27-12-13-28-23)19-2-1-3-20(16-19)26(34)32-22-10-6-18(7-11-22)24-29-14-15-30-24;/h1-11,16H,12-15H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34);1H

InChI Key

AQSYHEKLGWEVDF-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of Isotic Compounds

Precursors and Starting Materials for Isotic Compound Synthesis

The foundation of any synthetic endeavor lies in the selection of appropriate starting materials. These precursors dictate the feasible reaction pathways and the ultimate structural complexity of the target molecules.

Utilization of Isatoic Anhydride (B1165640) in Compound Derivatization

Isatoic anhydride, and its derivatives, serve as highly versatile building blocks in the synthesis of a wide array of nitrogen-containing heterocyclic compounds. osi.lvresearchgate.net This precursor is an organic compound derived from anthranilic acid. wikipedia.org Its utility stems from its reactive nature, which allows for various transformations. The reaction of anthranilic acid with phosgene (B1210022) is a common method for its preparation. wikipedia.org

The derivatization of isatoic anhydride can be achieved through several methods, including reactions with amines or Q-substituted isatoic anhydrides. google.com For instance, the reaction with tryptamine (B22526) can yield corresponding intermediates that are then subjected to acylation to form more complex structures. researchgate.net Hydrolysis of isatoic anhydride yields anthranilic acid and carbon dioxide, while reactions with alcohols (alcoholysis) produce esters. wikipedia.org Its reaction with amines leads to a ring-opening, providing a pathway to various derivatives. wikipedia.org This reactivity makes it a key precursor for synthesizing quinazolines, quinazolones, benzodiazepines, and quinolinones. osi.lvresearchgate.net

PrecursorCommon ReactantResulting Structure Type
Isatoic AnhydrideAmineRing-opened amides, Quinazolinones
Isatoic AnhydrideAlcoholAnthranilate esters
Isatoic AnhydrideTryptamineIndole-containing amides
Isatoic AnhydrideSodium AzideBenzimidazolones

Novel Approaches in Synthetic Chemistry for Complex Molecular Structures

Modern synthetic chemistry continuously seeks innovative methods to construct intricate molecular frameworks efficiently. Novel strategies often focus on developing new reactions, utilizing unique catalysts, or combining multiple reaction steps into a single, streamlined process. nih.gov These approaches are crucial for accessing new chemical space and creating molecules with desired properties. wisc.edu For instance, the development of tandem reactions, where multiple bond-forming events occur sequentially in one pot, represents a significant advance in synthetic efficiency. youtube.com The synthesis of complex natural products often drives the invention of new chemical transformations and strategies, which can then be applied to other areas of chemical synthesis. nih.gov

Advanced Synthetic Methodologies for this compound Compound Development

To move from simple precursors to complex target molecules, chemists employ a range of advanced synthetic methodologies. These techniques are designed to improve reaction efficiency, reduce waste, and allow for the construction of highly functionalized compounds.

Multi-component Reactions and Catalysis in this compound Compound Synthesis

Multi-component reactions (MCRs) are powerful tools in which three or more reactants combine in a single reaction vessel to form a single product. wikipedia.orgtcichemicals.com This approach offers high atom and step economy, accelerating the synthesis of complex molecules. nih.gov MCRs are particularly valuable in drug discovery for generating libraries of structurally diverse compounds for biological screening. nih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are widely used to create highly functionalized scaffolds. wikipedia.orgnih.gov The Ugi four-component reaction, for example, combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide structure in a single step. nih.govnih.gov

Catalysis plays a crucial role in many modern synthetic reactions, including MCRs. Catalysts can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions. nih.govalsys-group.com For instance, metal catalysts are often employed in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental transformations in the synthesis of complex organic molecules.

Reaction TypeKey FeaturesTypical Reactants
Passerini Reaction 3-component reactionAldehyde/Ketone, Carboxylic Acid, Isocyanide
Ugi Reaction 4-component reactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide
Biginelli Reaction 3-component reactionβ-keto ester, Aromatic aldehyde, Urea/Thiourea
Hantzsch Dihydropyridine Synthesis 3-component reactionβ-keto ester, Aldehyde, Ammonia

Solvent-Free Synthesis Techniques

Solvent-free synthesis, also known as solid-state reaction, is a green chemistry approach that reduces or eliminates the use of volatile organic solvents. ijrpr.comresearchgate.net These reactions can be carried out using the reactants alone or by incorporating them into solid matrices like clays (B1170129) or zeolites. ias.ac.in Energy for these reactions can be supplied through thermal activation or irradiation with microwaves. ias.ac.inoatext.com

The advantages of solvent-free synthesis include reduced environmental pollution, lower costs, and simplified experimental procedures and work-ups. researchgate.netias.ac.in In many cases, reactions in the solid state can be more efficient and selective than their solution-based counterparts because the molecules are arranged in a more ordered fashion within a crystal lattice. cmu.edu This methodology has been successfully applied to various organic transformations, including aldol (B89426) condensations and Michael additions. ias.ac.in

Structural Modification and Analog Design for Research Purposes

Once a lead compound with interesting properties is identified, its structure is often systematically modified to optimize its function. This process, known as analog design, is a critical part of medicinal chemistry and materials science. rjpdft.comslideshare.net

A structural analog is a compound that has a similar structure to another compound but differs in a specific component, such as one or more atoms, functional groups, or substructures. rjpdft.com The goal of creating analogs is often to improve a desired property, such as biological activity or physical characteristics, while reducing undesirable ones. slideshare.netslideshare.net

Rational Design of this compound Compound Derivatives for Enhanced Research Utility

The rational design of derivatives of this compound, and related bis-imidazoline compounds, is a strategic approach to enhance their utility in research, particularly in the exploration of new therapeutic agents. This process involves systematic modifications of the parent structure to optimize properties such as target binding, selectivity, and pharmacokinetic profiles.

The core structure of this compound presents several opportunities for chemical modification. Key areas for derivatization include the central isophthalanilide scaffold, the phenyl rings, and the imidazoline (B1206853) moieties. Research into related compounds, such as bis-imidazoline derivatives, has shown that altering the length and nature of the linker connecting the two imidazoline-bearing phenyl groups can significantly impact biological activity. For instance, studies on bis-imidazoline compounds as CXCR4 ligands have demonstrated that the length of the alkyl chain linking the two imidazole (B134444) rings plays a crucial role in their antagonistic properties. Derivatives with an even number of carbons (8, 10, or 12) in the alkyl chain were found to be the most potent.

Furthermore, modifications to the central aromatic core can influence the spatial orientation of the pendant groups, which can be critical for interaction with biological targets. For example, substituting the isophthaloyl core with a terephthaloyl or other aromatic systems can alter the geometry of the molecule. The introduction of substituents on the central ring, such as a chlorine atom, has been explored in related phthalanilide (B97482) derivatives to modulate their electronic properties and biological activity.

The phenyl rings themselves are also targets for derivatization. The introduction of various substituents can affect the compound's lipophilicity, electronic distribution, and steric profile, all of which can influence its interaction with biological macromolecules.

Finally, the imidazoline rings are key pharmacophoric features. Modifications to these rings, such as substitution on the nitrogen atoms or alteration of the ring size, can be explored to fine-tune the compound's binding affinity and selectivity for its target.

The overarching goal of such rational design is to generate a library of derivatives with varied physicochemical properties. These derivatives can then be screened in various biological assays to establish a structure-activity relationship (SAR). A clear SAR provides valuable insights into the molecular interactions governing the compound's biological effects and guides the design of next-generation derivatives with improved research utility. For example, in the development of antibacterial agents, bis-cyclic imidazolidine-4-one derivatives have been rationally designed to mimic the features of host defense peptides, leading to compounds with potent and broad-spectrum activity.

Detailed research findings on the specific rational design of this compound derivatives are not extensively available in the public domain. However, the principles derived from the study of analogous bis-amidine and bis-imidazoline compounds provide a solid framework for the hypothetical design of this compound derivatives for enhanced research applications.

Table of Research Findings on Related Bis-Imidazoline Derivatives

Derivative ClassKey Structural ModificationImpact on Research Utility
CXCR4 Ligands Variation of alkyl chain length linking imidazole ringsDerivatives with 8, 10, or 12 carbons showed the most potent antagonism of the CXCR4 receptor.
Antibacterial Agents Mimicking physiochemical features of host defense peptidesDevelopment of bis-cyclic imidazolidine-4-one derivatives with potent, broad-spectrum antibacterial activity and low drug resistance potential.
Antiprotozoal Agents Introduction of a 1,10-phenanthroline (B135089) coreSynthesis of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives with significant in vitro activity against Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei.

Molecular Mechanisms and Biological Targets of Isotic Compounds

Investigation of Isotic Compound-Target Interactions

Investigating how a compound like this compound interacts with biological targets typically involves a range of experimental and computational techniques aimed at identifying binding partners and characterizing the nature of these interactions.

Receptor binding studies are designed to determine if a compound binds to specific receptors and to quantify the affinity and kinetics of this binding. These studies often involve the use of radiolabeled ligands or fluorescence-based assays. Ligand-target prediction, on the other hand, utilizes computational methods to predict potential biological targets for a given compound based on its chemical structure and similarity to known ligands or through docking simulations with protein structures. chemrxiv.orgresearchgate.netcreative-biolabs.comdrugdiscovery.net

While these methods are widely applied in chemical biology and drug discovery, specific data on receptor binding studies or ligand-target predictions for this compound (CID 54609512) were not found in the reviewed literature. Computational approaches for target prediction can achieve high accuracy, sometimes reaching over 90% within the top predictions for high-potency compounds. creative-biolabs.com

Enzymes are frequent biological targets, and compounds can modulate their activity through various mechanisms, including inhibition or activation. Enzyme inhibition can be reversible or irreversible, with reversible inhibition further classified as competitive, non-competitive, uncompetitive, or mixed, depending on how the inhibitor interacts with the enzyme and substrate. nih.govwikipedia.orgpatsnap.comlibretexts.orglibretexts.org Understanding the specific mechanism of enzyme modulation requires kinetic studies to determine parameters such as inhibition constants (Ki). solubilityofthings.com

Information detailing the modulation or inhibition of specific enzymes by this compound (CID 54609512) was not available in the search results. Studies on enzyme inhibition mechanisms are crucial for understanding how a compound affects biochemical pathways. patsnap.com

Ion channels are crucial for regulating ion flow across cell membranes, influencing membrane potential and cellular signaling. medchemexpress.comnih.govnih.gov Compounds can interact with ion channels to either open or block the pores, thereby modulating cellular excitability and signaling cascades. medchemexpress.com Cellular signaling pathways involve a series of molecular events, often initiated by the binding of a ligand to a receptor, leading to intracellular changes through processes like phosphorylation and the generation of second messengers. pressbooks.publumenlearning.comwikipedia.org

Specific research detailing the regulation of ion channels or the modulation of specific cellular signaling pathways by this compound (CID 54609512) was not identified in the provided information. Studies have shown that ion channel activity is critical for processes like cell volume regulation and proliferation. researchgate.net

Preclinical Research Models for Isotic Compound Evaluation

In Vitro Experimental Systems

In vitro assays are fundamental to early-stage preclinical research, providing a controlled environment to study the effects of a new compound on biological systems. nih.govnih.gov These systems range from traditional two-dimensional cell cultures to more complex, physiologically relevant three-dimensional models.

Two-Dimensional (2D) Cell Culture Models

Two-dimensional (2D) cell culture, where cells are grown as a single layer on a flat plastic or glass surface, represents a foundational tool in pharmacology and toxicology. nih.govpharmanow.live This method has long been the standard for initial compound screening due to its simplicity, cost-effectiveness, and high-throughput capabilities. pharmanow.livemdpi.com

In the initial evaluation of Isotic, 2D cell culture models are utilized to probe its fundamental effects on cellular processes. Immortalized cell lines or primary cells are grown in monolayers and exposed to this compound across a range of concentrations. nih.govwikipedia.org Researchers can then assess various endpoints, such as cell viability, proliferation, and apoptosis, to determine the compound's general cytotoxicity and cytostatic effects. For example, assays like the MTT or AlamarBlue assay are used to quantify cell viability in response to this compound, providing a preliminary understanding of its potency. These simple models allow for rapid screening and the elucidation of basic dose-response relationships that guide further, more complex studies. nih.gov

To identify the molecular targets of this compound, large-scale screening is conducted across panels of various cancer cell lines or genetically modified cells. youtube.com This approach helps to identify which cell types are most sensitive to the compound and can reveal correlations between sensitivity and specific genetic or protein expression profiles. For instance, if cell lines with a particular mutation in a signaling pathway (e.g., MAPK or PI3K pathways) show increased sensitivity to this compound, it suggests that the compound may interact with a component of that pathway. High-throughput screening using automated liquid handlers and plate readers enables the rapid testing of this compound against hundreds of cell lines, generating vast datasets that can be mined for potential targets. news-medical.net

Table 1: Hypothetical Results from a 2D Cell Line-Based Screening of this compound

This interactive table presents illustrative data from a primary screen of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) indicates the concentration of this compound required to inhibit cell growth by 50%.

Cell LineCancer TypeKey MutationThis compound IC50 (µM)
MCF-7BreastPIK3CA2.5
A549LungKRAS15.8
HT-29ColonBRAF1.2
U-87 MGGlioblastomaPTEN22.4
SK-MEL-28MelanomaBRAF0.9

Complex In Vitro Models (CIVMs) and Organoid Systems

While 2D cultures are invaluable for initial screening, they lack the complex cell-cell and cell-matrix interactions that occur in vivo. nih.govmdpi.com To bridge this gap, complex in vitro models (CIVMs), including organoids and microphysiological systems, are employed to create more physiologically relevant environments for testing this compound. emulatebio.combiocompare.com

Three-dimensional (3D) reconstituted tissue models, often referred to as spheroids or organoids, are self-assembling structures that more closely mimic the architecture and function of native tissues. nih.govnih.gov When evaluating this compound, these models provide insights that cannot be obtained from 2D cultures. For example, tumor spheroids develop gradients of nutrients and oxygen, creating different cellular zones that resemble a solid tumor in vivo. mdpi.com Testing this compound on these models can reveal its ability to penetrate dense tissue and its efficacy against cells in different proliferative states (e.g., quiescent cells in the spheroid core). Organoids derived from patient stem cells can also be used to predict patient-specific responses to this compound, advancing personalized medicine approaches. biocompare.com

Microphysiological systems (MPS), commonly known as "organ-on-a-chip" technologies, represent the cutting edge of in vitro modeling. nih.gov These devices are microfluidic chips that are lined with living human cells and subjected to mechanical forces, such as fluid flow, to mimic the functions of a human organ. news-medical.netemulatebio.com To evaluate this compound, a "liver-on-a-chip" model could be used to study its metabolism and potential hepatotoxicity. By connecting multiple organ chips (e.g., a gut chip, a liver chip, and a kidney chip), researchers can investigate the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a dynamic, multi-organ system, providing a more holistic view of its potential effects on the human body before animal testing. nih.govpatsnap.com

Table 2: Illustrative Data from a Liver-on-a-Chip Model Evaluating this compound

This interactive table shows hypothetical data comparing the metabolic activity and cytotoxicity of this compound in a 2D hepatocyte culture versus a 3D Liver-on-a-Chip system.

Parameter2D Hepatocyte Culture3D Liver-on-a-Chip
This compound Concentration 10 µM10 µM
Metabolite M1 Formation (pmol/hr) 5.245.8
Metabolite M2 Formation (pmol/hr) 1.118.3
Albumin Production (% of control) 75%98%
LDH Release (Cytotoxicity Marker) 32% increase8% increase
Induced Pluripotent Stem Cell (iPSC)-Derived Models

The use of induced pluripotent stem cells (iPSCs) has revolutionized preclinical compound evaluation by providing a renewable source of human-specific cells for disease modeling and drug screening. mdpi.comcytion.com iPSCs are derived from adult somatic cells, such as skin or blood cells, which are reprogrammed into an embryonic-like state. nih.gov These cells can then be differentiated into various cell types relevant to specific diseases, including cardiomyocytes, neurons, and hepatocytes, allowing for the study of tissue-specific pathologies in vitro. cytion.comnih.gov

For a compound like this compound, iPSC-derived models offer a powerful platform to assess efficacy and potential toxicity in a human-relevant context before advancing to more complex and costly in vivo studies. mdpi.comnih.gov For example, if this compound were being investigated for a neurodevelopmental disorder, patient-derived iPSCs could be used to create neuronal cultures that recapitulate disease-specific phenotypes. researchgate.netbiopharma-excellence.com Researchers could then monitor the effects of this compound on these phenotypes, such as neurite outgrowth or electrophysiological activity. researchgate.net

This "disease-in-a-dish" approach allows for high-throughput screening of compounds and can help stratify patient populations who are most likely to respond to a particular therapy, embodying the principles of personalized medicine. biopharma-excellence.comiasp-pain.org

Table 1: Illustrative Data from iPSC-Based Assay for a Hypothetical Neuroprotective Compound (this compound) This table is an example of how data from an iPSC-based study might be presented and does not represent actual findings for a compound named this compound.

Assay ParameterControl (Vehicle)This compound-Treated% Change
Neuronal Viability (%)55.2 ± 4.185.7 ± 3.8+55.3%
Neurite Length (µm)112.4 ± 10.5198.6 ± 12.1+76.7%
Caspase-3 Activity (RFU)45,890 ± 3,12012,340 ± 1,550-73.1%

Physiological Solutions for In Vitro Studies

Role of Isotonic Solutions in Maintaining Cellular Homeostasis

In all in vitro studies, including those using iPSC-derived models, maintaining cellular health and integrity is paramount for obtaining reliable and reproducible data. hedonistlabs.com This is achieved by using physiological solutions, with isotonic solutions playing a central role. An isotonic solution has the same solute concentration as the cell's cytoplasm, which means the osmotic pressure is balanced across the cell membrane. fiveable.me

This equilibrium prevents the net movement of water into or out of the cell, thereby maintaining its normal shape, volume, and function. fiveable.mestudy.com If cells were placed in a hypotonic solution (lower solute concentration), water would rush in, causing them to swell and potentially burst (lysis). Conversely, in a hypertonic solution (higher solute concentration), cells would lose water and shrivel (crenation). study.com

Therefore, isotonic solutions are essential for:

Cell Culture: Providing a stable environment that preserves cell viability and function for laboratory experiments. hedonistlabs.com

Compound Administration: Serving as a vehicle for administering compounds like this compound without inducing osmotic stress on the cells, which could confound the experimental results. patsnap.com

Washing and Procedures: Used for rinsing cells and during experimental manipulations to avoid cellular damage.

Common examples of isotonic solutions used in research include 0.9% sodium chloride (normal saline) and Ringer's lactate (B86563) solution. fiveable.mepatsnap.com The careful use of these solutions ensures that any observed cellular changes are a direct result of the compound being tested, not due to environmental stress.

In Vivo Experimental Models (Non-human)

Utilization of Animal Models in Preclinical Research

Following promising in vitro results, preclinical research traditionally moves to in vivo studies using animal models to evaluate a compound's safety and efficacy in a whole, living organism. news-medical.netfrontiersin.orgbiobide.com While cell cultures are invaluable, they cannot replicate the complex interplay between different organs and systems that occurs in the body. frontiersin.org Animal models, such as rodents (mice and rats), are frequently used because of their genetic and physiological similarities to humans, cost-effectiveness, and the availability of established disease models. news-medical.netmdpi.com

These models are crucial for understanding a compound's pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the drug) and pharmacodynamics (the drug's effect on the body). nih.gov While there is a push to reduce and refine animal use, these models remain a vital step in the drug development pipeline to predict potential human responses and identify safety concerns before human clinical trials. frontiersin.orgbiobide.comnih.gov

Disease Modeling Using Chemical Inducers (e.g., Isoproterenol-induced models)

To test the efficacy of a therapeutic compound like this compound, researchers often need to replicate a human disease state in an animal model. One common method is the use of chemical inducers to provoke specific pathologies. A well-established example is the use of Isoproterenol, a non-selective beta-adrenergic agonist, to induce cardiac injury and heart failure in rodents. springernature.comnih.govcreative-bioarray.com

Administering Isoproterenol can cause changes like cardiac hypertrophy, fibrosis, and reduced ventricular function, mimicking aspects of advanced heart failure in humans. springernature.comnih.gov This chemically-induced model allows researchers to study the mechanisms of the disease and to evaluate the potential of a new compound to prevent or reverse the pathological changes. nih.gov For instance, if this compound were a candidate for treating heart failure, it would be administered to animals in this model to see if it could improve cardiac function or reduce tissue damage compared to untreated animals.

Evaluation of Compound Effects in Specific Organ Systems in Animal Models

A key advantage of in vivo studies is the ability to assess a compound's effects on specific organ systems. wikipedia.orgmdpi.com This is critical for both efficacy and safety evaluations. For a compound like this compound, researchers would collect tissue and data from various organs to build a comprehensive profile of its biological activity.

For example, in an Isoproterenol-induced cardiac injury model, the primary organ of interest is the heart. creative-bioarray.com Evaluation would include:

Echocardiography: To non-invasively assess heart structure and function (e.g., ejection fraction, wall thickness) in living animals over time. nih.gov

Histopathology: Microscopic examination of heart tissue to look for signs of damage, inflammation, or fibrosis. nih.gov

Biomarker Analysis: Measuring levels of specific proteins or enzymes in the blood or tissue that indicate cardiac stress or damage.

Simultaneously, other major organs such as the liver and kidneys would be examined to screen for potential off-target toxicity, which is a critical step in preclinical safety assessment. researchgate.net

Table 2: Illustrative Data from an Isoproterenol-Induced Animal Model for a Hypothetical Cardioprotective Compound (this compound) This table is an example of how data from an in vivo study might be presented and does not represent actual findings for a compound named this compound.

ParameterHealthy ControlDisease Model (Isoproterenol + Vehicle)Disease Model (Isoproterenol + this compound)
Cardiac Function
Ejection Fraction (%)75.4 ± 5.240.1 ± 6.365.8 ± 4.9
Cardiac Histology
Fibrosis Area (%)1.2 ± 0.315.8 ± 2.14.5 ± 1.1
Serum Biomarkers
Troponin-I (ng/mL)0.02 ± 0.010.85 ± 0.150.12 ± 0.04

Unable to Generate Article: The Chemical Compound "this compound" is Not a Recognized Standalone Entity

Following a comprehensive search of scientific databases and literature, it has been determined that a distinct chemical compound named "this compound" is not recognized within the scientific community. The term "this compound" appears in several different contexts, none of which refer to a unique molecular entity that would be the subject of dedicated preclinical research as outlined in the user's request.

Specifically, the search revealed the following uses of the term "this compound":

Synonym for an Existing Compound: In the PubChem database, "this compound" is listed as a synonym for the compound 4',4''-Bis(imidazolin-2-yl)isophthalanilide nih.gov. However, this compound is not commonly referred to as "this compound" in scientific literature, and there is no body of research on its preclinical evaluation under this name.

Brand Names of Formulations: The name "this compound" is part of brand names for pharmaceutical products, such as "this compound Tobrizon" and "this compound NEOLYSON" drugbank.commims.com. These are formulations containing multiple active ingredients, and "this compound" does not refer to a single chemical compound within them.

Term in Soil Science: The term "this compound" is used in soil mineralogy to describe a specific classification of soil properties related to noncrystalline minerals researchgate.net. This usage is entirely unrelated to pharmacology or chemistry.

Due to the absence of a defined chemical compound named "this compound" that has been the subject of preclinical research, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. Creating content for a non-existent compound would be speculative and misleading.

Therefore, the request to generate an article on the preclinical research models for the chemical compound "this compound" cannot be fulfilled.

The Chemical Compound "this compound": A Conceptual Clarification

An inquiry into the chemical compound “this compound” reveals a subject rooted in a significant conceptual misunderstanding. The term "this compound" does not refer to a recognized chemical compound in standard chemical literature or databases. The query appears to conflate a rarely used synonym for a specific, but different, chemical substance with the scientific terms "isotonic" and "isotonic regression," which belong to distinct fields of study.

The name "this compound" is listed as a depositor-supplied synonym for the compound 4',4''-Bis(imidazolin-2-yl)isophthalanilide in the PubChem database nih.gov. However, this is not its common or systematic name, and the compound itself has no inherent or special relationship to the other concepts mentioned in the user's request.

The term isotonic is a concept from physiology and chemistry, describing a solution that has the same solute concentration as another solution, such as the fluid inside a cell. When a cell is in an isotonic solution, there is no net movement of water across the cell membrane nih.govmdpi.com. This term relates to osmotic pressure, not to a specific compound named "this compound."

Furthermore, Isotonic Regression is a statistical method used in machine learning and data analysis. It is a form of regression that fits a non-decreasing function to a sequence of observations wikipedia.orgjosephsalmon.eu. This technique is applied in various fields, including dose-response studies in toxicology and calibrating machine learning models, but it is not a computational approach specific to a single chemical compound wikipedia.orgjosephsalmon.eunih.gov.

The provided article outline attempts to merge these unrelated concepts under the heading of a non-existent compound, "this compound." For instance, it requests information on "Quantum Chemical Calculations for this compound Compound Potentials (e.g., Isotonic Potential in Oscillators)." While quantum chemical calculations are standard methods for studying molecules nih.govresearchgate.netmdpi.com, the concept of an "Isotonic Potential in Oscillators" is a term from physics and mathematics, not a property of a specific chemical compound that would be studied in this manner.

Similarly, the outline's structure suggests a deep dive into the computational modeling of a single compound. While techniques like molecular modeling, ligand-protein docking, and machine learning are crucial in modern drug discovery and materials science for analyzing chemical compounds, they cannot be applied to a hypothetical or misidentified substance wikipedia.orgnih.govnih.govmdpi.commdpi.comwikipedia.orgverisimlife.com. Such studies require a well-defined molecular structure as a starting point.

Based on a comprehensive review of scientific and chemical literature, the term "this compound" does not refer to a single, distinct chemical compound. Instead, the name appears in various contexts, including as a brand name for pharmaceutical products, a classification term in soil science, and as a synonym for a more complex molecule. Consequently, an article focusing solely on the chemical compound "this compound" and its computational modeling, as requested, cannot be generated.

The search for a chemical compound named "this compound" revealed the following:

Pharmaceutical Brand Name: "this compound" is used as a brand name for several ophthalmic preparations that are combinations of different active ingredients. For example, "this compound Tobrizon" contains Tobramycin and Dexamethasone mims.com, and "this compound NEOLYSON" contains Polymyxin B sulfate (B86663), Dexamethasone, and Neomycin sulfate drugbank.comdrugbank.com. These are mixtures of well-known drugs, and "this compound" is the trade name, not the name of a specific chemical entity.

Synonym for a Complex Molecule: The PubChem database lists "this compound" as a depositor-supplied synonym for the compound 4',4''-Bis(imidazolin-2-yl)isophthalanilide nih.gov. This is a complex organic molecule with a specific chemical structure and systematic name. However, "this compound" is not its primary or commonly accepted scientific name.

Natural Product Derivative: One study on the chemical composition of betel nut mentions "this compound acid" as a triterpenoid (B12794562) compound found within the nut nih.gov. This suggests the existence of a specific molecule, but there is a lack of broader research and computational studies available under this name.

Given that "this compound" is not a recognized, standalone chemical compound with a body of dedicated research, it is not possible to provide an article on "Computational Approaches and Modeling for this compound Compounds" that adheres to the requested detailed outline on bioinformatics and cheminformatics analysis. The scientific data required to populate sections on network analysis for biological processes, pathways, and data-driven property prediction for a compound named "this compound" does not exist in the scientific literature.

Analytical and Bioanalytical Methodologies for Isotic Compound Characterization

Chromatographic Techniques

Chromatographic techniques are essential for the separation of compounds from mixtures, enabling the assessment of purity and the isolation of individual components for further analysis. The choice of chromatographic method depends largely on the physical and chemical properties of the analyte, such as volatility, polarity, and molecular weight.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Compounds

Gas Chromatography (GC) is a separation technique used for volatile or semi-volatile compounds. In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a column. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases, typically eluting from the column at different times known as retention times. thermofisher.commeasurlabs.comunimelb.edu.auwikipedia.org

GC is often coupled with Mass Spectrometry (MS), a powerful detection technique, resulting in GC-MS. thermofisher.commeasurlabs.comunimelb.edu.auwikipedia.org GC-MS provides both separation and identification capabilities. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.commeasurlabs.comunimelb.edu.ausimply.science The resulting mass spectrum provides a unique fragmentation pattern that can be used as a "fingerprint" for compound identification by comparison to spectral libraries. thermofisher.comsimply.sciencejeolusa.com GC-MS is particularly useful for identifying unknown volatile and semi-volatile organic compounds and quantifying components in complex mixtures. thermofisher.commeasurlabs.comwikipedia.orgsimply.sciencejeolusa.com

For a compound like Isotic, GC-MS would be applicable if it is sufficiently volatile or can be derivatized to enhance its volatility without compromising its structural integrity. This technique could be used to assess the purity of a sample of this compound, identify volatile impurities, and potentially provide initial structural information through fragmentation analysis. However, specific data on the GC-MS analysis of this compound (CID 54609512) was not found in the available search results.

High-Performance Liquid Chromatography (HPLC) and LC-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic technique for separating a broad range of compounds, particularly those that are non-volatile or thermally labile. measurlabs.comchemyx.comwikipedia.org In HPLC, a liquid mobile phase is pumped at high pressure through a column packed with a stationary phase. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. chemyx.com Different types of stationary phases and mobile phase compositions can be employed to optimize the separation of diverse compounds. thermofisher.comchemyx.com

Similar to GC, HPLC is frequently coupled with Mass Spectrometry (MS), forming LC-MS. measurlabs.comchemyx.comwikipedia.org LC-MS is a powerful hyphenated technique that combines the separation power of HPLC with the detection and identification capabilities of MS. measurlabs.comchemyx.comwikipedia.org It is particularly valuable for the analysis of complex mixtures containing non-volatile, polar, or high-molecular-weight compounds. chemyx.comwikipedia.org LC-MS allows for the determination of the molecular weight of analytes and provides structural information through fragmentation, aiding in the identification of separated components. measurlabs.comchemyx.comwikipedia.org

Given the molecular structure of this compound (C26H25ClN6O2), which is likely not highly volatile, HPLC or more likely LC-MS would be the preferred chromatographic techniques for its analysis and purification. nih.gov LC-MS could be used to determine the purity of this compound, identify related impurities or degradation products, and confirm its molecular weight. Tandem MS (LC-MS/MS) could provide more detailed structural information through controlled fragmentation. chromatographyonline.comscientistlive.com However, specific experimental data from HPLC or LC-MS analysis of this compound (CID 54609512) was not found in the consulted literature.

Spectroscopic Techniques

Spectroscopic techniques provide valuable information about the structure, functional groups, and electronic properties of a compound by measuring its interaction with electromagnetic radiation.

Mass Spectrometry (MS) for Molecular Weight and Structure Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. chemyx.comcurrenta.demdpi.comrroij.comnih.govrfi.ac.uk It is a highly sensitive technique that provides information about the molecular weight of a compound and, through fragmentation, insights into its structure. chemyx.comcurrenta.demdpi.comrroij.comnih.govrfi.ac.uk Different ionization techniques can be used depending on the nature of the analyte, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for polar and non-volatile molecules. currenta.demdpi.com High-resolution MS can determine the exact molecular weight, allowing for the determination of the elemental composition. currenta.demdpi.comnih.gov Tandem MS (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions, providing more detailed structural information. currenta.demdpi.comnih.govrfi.ac.uk

For this compound (CID 54609512), mass spectrometry would be crucial for confirming its molecular weight of approximately 489.0 g/mol , as indicated by its molecular formula C26H25ClN6O2. nih.gov High-resolution MS could verify the elemental composition. Analysis of the fragmentation pattern obtained through MS/MS would provide valuable data for elucidating or confirming the complex structure of this compound. currenta.demdpi.comnih.govrfi.ac.uk Despite the general applicability of MS for structural elucidation of organic compounds, specific mass spectral data for this compound (CID 54609512) was not found in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and dynamics of molecules. rroij.comduke.eduwikipedia.orglucideon.comslideshare.netconductscience.com It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. duke.eduwikipedia.orgslideshare.netconductscience.com Different nuclei within a molecule resonate at specific frequencies depending on their local electronic environment, providing insights into the types and connectivity of atoms. rroij.comduke.eduwikipedia.orgslideshare.netconductscience.com

Proton NMR (¹H NMR) is particularly useful for determining the number and types of hydrogen atoms and their connectivity. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton. rroij.comslideshare.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide correlation information between nuclei, which is essential for assigning signals and elucidating complex structures. wikipedia.orgslideshare.net NMR is often considered indispensable for definitive structural determination of organic compounds. rroij.comslideshare.net

NMR spectroscopy would be essential for the complete structural characterization of this compound (CID 54609512). Analysis of its ¹H and ¹³C NMR spectra, along with 2D NMR data, would allow for the assignment of all hydrogen and carbon atoms and the confirmation of the proposed chemical structure. rroij.comslideshare.net While NMR is a standard technique for structural elucidation, specific NMR spectral data for this compound (CID 54609512) was not found in the available search results.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. rroij.comstudymind.co.ukchemicals.co.ukpoetrytranslation.orgbellevuecollege.eduacs.orgutdallas.edu Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. studymind.co.ukpoetrytranslation.orgbellevuecollege.eduacs.orgutdallas.edu IR spectroscopy is valuable for quickly identifying the presence or absence of specific functional groups within a molecule. studymind.co.ukpoetrytranslation.orgbellevuecollege.eduacs.orgutdallas.edu

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light. rroij.comjove.comjackwestin.comlibretexts.orgucalgary.camasterorganicchemistry.com This technique is particularly useful for detecting and characterizing compounds with conjugated systems, such as double bonds or aromatic rings, which absorb strongly in the UV-Vis region. jove.comjackwestin.comlibretexts.orgucalgary.camasterorganicchemistry.com The wavelength of maximum absorption (λmax) and the intensity of the absorption provide information about the extent of conjugation and the concentration of the compound. jove.comjackwestin.comlibretexts.orgucalgary.camasterorganicchemistry.com

For this compound (CID 54609512), IR spectroscopy could be used to identify key functional groups present in its structure, such as amide carbonyls, N-H bonds, and aromatic ring vibrations. nih.gov UV-Vis spectroscopy could provide information about the conjugated systems within the molecule, likely the phenyl and imidazolinyl rings. nih.gov While these spectroscopic techniques are routinely applied in compound characterization, specific IR and UV-Vis spectral data for this compound (CID 54609512) were not found in the consulted literature.

Electrochemical Methods

Electrochemical methods represent a powerful suite of analytical techniques that probe the behavior of an analyte by measuring electrical properties such as potential, current, or charge slideshare.netbritannica.com. These measurements can provide valuable information about a compound's concentration, identity, and reactivity, particularly its redox characteristics slideshare.netsolubilityofthings.com. For a compound like this compound, which possesses a complex structure including nitrogen atoms and aromatic rings nih.gov, electrochemical techniques could be employed to investigate its redox activity.

Key electrochemical methods relevant to compound characterization include:

Voltammetry: This technique involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. Different voltammetric modes, such as cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry, can provide insights into the redox potentials of a compound and the kinetics of its electron transfer reactions slideshare.netbritannica.comsolubilityofthings.com. For this compound, voltammetry could reveal if the compound undergoes oxidation or reduction within a specific potential window and characterize the reversibility of such processes. A voltammogram would typically show peaks at characteristic potentials, the height of which is related to the concentration of this compound.

Potentiometry: This method measures the potential difference between two electrodes in a solution under conditions of minimal or no current flow slideshare.netbritannica.com. It is often used to determine the concentration of ions or molecules that participate in an electrochemical equilibrium. While less direct for characterizing the redox mechanism of a neutral molecule like the base form of this compound, ion-selective electrodes could potentially be developed or utilized if this compound forms stable ionic species in solution.

Amperometry: This technique measures the current at a constant applied potential britannica.com. If this compound exhibits a measurable current at a specific potential determined by voltammetry, amperometry could be used for its quantitative analysis. This is particularly useful in applications like electrochemical sensors.

Coulometry: This method involves the complete electrolytic conversion of an analyte and measurement of the total charge passed slideshare.net. It can be used for quantitative analysis and to determine the number of electrons involved in a redox reaction of this compound.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of an electrochemical system over a range of frequencies, providing information about the kinetics of electrode processes and mass transport solubilityofthings.commdpi.com. For this compound, EIS could help understand how the compound interacts with electrode surfaces and the rate-limiting steps in its electrochemical reactions.

The application of these methods to this compound would involve dissolving the compound in a suitable electrolyte solution and using appropriate working, reference, and counter electrodes. The resulting electrochemical data, such as peak potentials, peak currents, and charge passed, would provide valuable information about the compound's electrochemical behavior, which is crucial for its comprehensive characterization.

Development of Rapid Analytical Methodologies

The development of rapid analytical methodologies for chemical compounds is driven by the need for quick identification, quantification, and high sample throughput in various applications, including research, quality control, and bioanalysis nih.govresearchgate.net. For a compound like this compound, rapid methods would be essential for efficient analysis, especially when dealing with a large number of samples or when timely results are critical.

Several analytical techniques form the basis of rapid methodologies:

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used hyphenated technique that combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry encyclopedia.pubtandfonline.com. Rapid LC-MS methods for this compound would typically involve using fast chromatography columns and optimized mobile phases to achieve short run times while maintaining adequate separation from potential interferences. Mass spectrometry provides molecular weight information and fragmentation patterns, enabling confident identification and quantification of this compound even in complex matrices solubilityofthings.com.

Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is generally preferred for less volatile or thermally labile compounds, GC-MS can be employed for rapid analysis if this compound or its derivatives are sufficiently volatile and thermally stable nih.govtandfonline.com. Similar to LC-MS, rapid GC-MS methods would utilize fast GC columns and optimized temperature programs.

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems operate at higher pressures and use smaller particle size columns compared to conventional HPLC, allowing for faster separations with improved resolution researchgate.net. Coupling UHPLC with mass spectrometry (UHPLC-MS) is a common approach for developing rapid and sensitive analytical methods for compounds like this compound.

Biosensors: Electrochemical and optical biosensors offer the potential for very rapid, and sometimes real-time, detection and quantification of specific compounds solubilityofthings.comresearchgate.net. If a biological recognition element (e.g., an antibody or enzyme) with specificity for this compound could be developed, a biosensor could provide a rapid, on-site analytical tool.

The development of rapid methods for this compound would involve optimizing parameters such as chromatographic conditions (column type, mobile phase gradient, flow rate), detection parameters (MS ionization mode, scan range), and sample preparation procedures to minimize analysis time without sacrificing accuracy, precision, sensitivity, or selectivity. The goal is to achieve a balance between speed and analytical performance.

Bioanalytical Techniques for In Vitro and Ex Vivo Sample Analysis

Bioanalytical techniques are crucial for the characterization and quantification of compounds in biological matrices, such as plasma, serum, urine, and tissue samples tandfonline.comnih.gov. For this compound, bioanalytical methods would be essential for studying its behavior in biological systems, including in vitro studies (e.g., cell cultures, enzyme assays) and ex vivo studies (e.g., analysis of tissues or fluids taken from an organism).

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the predominant technique used in small molecule bioanalysis due to its high sensitivity and selectivity tandfonline.comsci-hub.sewuxiapptec.com.

Key aspects of bioanalytical techniques for in vitro and ex vivo analysis of this compound would include:

Sample Preparation: Biological matrices are complex and contain numerous endogenous compounds that can interfere with the analysis of this compound. Sample preparation steps are necessary to isolate and concentrate this compound while removing interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The specific method chosen would depend on the physicochemical properties of this compound and the biological matrix.

LC-MS/MS Analysis: Following sample preparation, LC-MS/MS is used for the separation and detection of this compound. The LC component separates this compound from other components in the extracted biological sample. The MS/MS component provides highly selective detection by measuring specific fragment ions of this compound, minimizing interference from co-eluting compounds tandfonline.com. This is particularly important in complex biological matrices.

Method Validation: Bioanalytical methods for in vitro and ex vivo analysis require rigorous validation to ensure they are accurate, precise, sensitive, and selective for the intended purpose. Validation parameters typically include linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), selectivity, matrix effect, recovery, and stability of the analyte in the biological matrix sci-hub.se.

In Vitro Analysis: This involves analyzing this compound in biological systems outside of a living organism, such as cell cultures, tissue homogenates, or biological fluids incubated with this compound. These studies can provide information on cellular uptake, metabolism, or protein binding of this compound.

Ex Vivo Analysis: This involves analyzing this compound in biological samples (e.g., tissues, blood, urine) collected from living organisms that have been exposed to this compound. These studies are critical for understanding the distribution, metabolism, and excretion of this compound in a biological system.

Q & A

Q. What are the foundational synthetic pathways for Isotic, and how do reaction conditions influence yield and purity?

Methodological Approach:

  • Step 1: Review peer-reviewed synthesis protocols (e.g., nucleophilic substitution, catalytic cross-coupling) using databases like SciFinder or Reaxys, filtering for reproducibility criteria .
  • Step 2: Compare yields and purity metrics under varying conditions (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS . Tabulate results to identify optimal parameters (e.g., 80% yield at 60°C in DMF vs. 45% in THF).
  • Step 3: Validate reproducibility by replicating top-performing methods in triplicate, reporting standard deviations .

Q. How can this compound’s structural and electronic properties be characterized to establish baseline data for further studies?

Methodological Approach:

  • Spectroscopic Analysis: Use 1^1H/13^13C NMR to confirm molecular structure; compare chemical shifts with computational models (DFT) to validate electronic configurations .
  • Thermal Stability: Conduct TGA/DSC to determine decomposition thresholds (e.g., stability up to 200°C) .
  • Crystallography: Submit single crystals for X-ray diffraction to resolve bond lengths/angles, cross-referencing with Cambridge Structural Database entries .

Advanced Research Questions

Q. How do contradictory reports on this compound’s bioactivity in in vitro models arise, and what statistical frameworks resolve these discrepancies?

Methodological Approach:

  • Hypothesis Testing: Apply PICOT framework to isolate variables: Population (cell lines), Intervention (this compound concentration), Comparison (control vs. treated), Outcome (apoptosis markers), Time (24h vs. 48h exposure) .
  • Meta-Analysis: Aggregate data from ≥5 studies using PRISMA guidelines; assess heterogeneity via I² statistics. Adjust for batch effects (e.g., cell passage number) using mixed-effects models .
  • Sensitivity Analysis: Rank factors (e.g., solvent DMSO %; cell viability assays) by impact size using Monte Carlo simulations .

Q. What advanced computational models predict this compound’s reactivity in non-aqueous solvents, and how do they align with empirical data?

Methodological Approach:

  • Molecular Dynamics (MD): Simulate solvation dynamics in ionic liquids vs. polar aprotic solvents using AMBER or GROMACS. Quantify free energy differences (ΔG) .
  • Validation: Compare MD-predicted reaction rates with stopped-flow spectroscopy results. Resolve deviations via error-source tables (e.g., force field limitations) .

Q. How can this compound’s catalytic role in enantioselective reactions be optimized using DoE (Design of Experiments) principles?

Methodological Approach:

  • Factor Screening: Use Plackett-Burman design to test 7 variables (e.g., ligand ratio, pressure, solvent) in 12 experimental runs .
  • Response Surface Methodology (RSM): Apply Box-Behnken design to optimize ee (enantiomeric excess) and turnover number (TON). Derive quadratic equations for predictive scaling .

Data Contradiction & Validation

Q. When spectroscopic data conflicts with theoretical predictions for this compound’s excited-state behavior, what diagnostic workflows ensure accuracy?

Methodological Approach:

  • Step 1: Re-examine instrument calibration (e.g., NMR lock signals, UV-Vis baseline correction) .
  • Step 2: Cross-validate using orthogonal techniques (e.g., compare fluorescence lifetimes with TD-DFT calculations) .
  • Step 3: Publish raw datasets and analysis code in repositories like Zenodo to enable third-party verification .

Q. How should researchers address irreproducible pharmacokinetic profiles of this compound across animal models?

Methodological Approach:

  • PECO Framework: Define Population (rodents vs. primates), Exposure (dosing regimen), Comparator (vehicle control), Outcome (Cₘₐₓ, t₁/₂) .
  • Covariate Adjustment: Use ANCOVA to control for metabolic rate differences; report adjusted means with 95% CIs .

Interdisciplinary Applications

Q. What methodologies enable the integration of this compound into photodynamic therapy (PDT) research while ensuring biocompatibility?

Methodological Approach:

  • In Silico Screening: Predict logP and IC₅₀ values using QSAR models; prioritize derivatives with logP <3 and IC₅₀ >100µM .
  • In Vivo Testing: Use zebrafish embryos (FET assay) to evaluate acute toxicity; correlate with ROS generation assays .

Q. How can this compound’s environmental fate be modeled to assess ecological risks in aquatic systems?

Methodological Approach:

  • LC-MS/MS Quantification: Measure degradation products in simulated wetlands; apply first-order kinetics to derive t₁/₂ .
  • QSPR Modeling: Predict bioaccumulation factors (BCF) using molecular descriptors (e.g., polar surface area) .

Tables for Quick Reference

Parameter Baseline Value Optimal Range Key Citation
Synthesis Yield45-80%70-80% (DMF)
Thermal Decomposition200°C180-220°C
Enantiomeric Excess (ee)60-85%>90% (DoE-optimized)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.